molecular formula C14H13F2N3O2 B2610110 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034286-43-4

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone

Cat. No.: B2610110
CAS No.: 2034286-43-4
M. Wt: 293.274
InChI Key: IDRQNAZVXLZUKJ-UHFFFAOYSA-N
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Description

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a synthetic organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a difluorophenyl group. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Attachment of the pyrrolidine ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Introduction of the difluorophenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using difluorophenyl boronic acids or halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole or pyrrolidine rings.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, boronic acids, or organometallic compounds are often employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone would depend on its specific biological target. Generally, compounds with oxadiazole and pyrrolidine rings can interact with various enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-phenylethanone: Lacks the difluorophenyl group.

    1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone: Contains a single fluorine atom.

    1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenyl)ethanone: Contains chlorine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone may confer unique properties, such as increased metabolic stability, enhanced binding affinity, or improved pharmacokinetic profiles compared to similar compounds.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-11-2-1-9(12(16)6-11)5-13(20)19-4-3-10(7-19)14-17-8-21-18-14/h1-2,6,8,10H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRQNAZVXLZUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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